molecular formula C14H10F3N3S2 B6060715 4-(2-thienyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine

4-(2-thienyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No. B6060715
M. Wt: 341.4 g/mol
InChI Key: ROPHWZDJYJNUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-thienyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Mechanism of Action

The exact mechanism of action of 4-(2-thienyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and eventually cell death. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor and antimicrobial activities, 4-(2-thienyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-thienyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine in lab experiments is its broad range of biological activities. The compound has been shown to have antitumor, antimicrobial, anti-inflammatory, and antioxidant properties, making it a versatile tool for studying various biological processes. However, one of the limitations of using the compound is its potential toxicity. The compound has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-(2-thienyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine. One area of interest is the development of new analogs with improved activity and reduced toxicity. Another direction is the investigation of the compound's potential applications in agriculture, particularly as a pesticide or herbicide. Additionally, further research is needed to elucidate the exact mechanism of action of the compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 4-(2-thienyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine involves the reaction of 2-thiophenemethanol with 4,6-dichloro-2-(trifluoromethyl)pyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The yield of the reaction is typically moderate to high, and the purity can be improved through recrystallization.

Scientific Research Applications

4-(2-thienyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

4-thiophen-2-yl-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3S2/c15-14(16,17)12-7-10(11-4-2-6-22-11)19-13(20-12)18-8-9-3-1-5-21-9/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPHWZDJYJNUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

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